2-(2-Aminoethoxy)ethanol;octadecanoic acid
Description
Conceptual Framework of Aminoalcohol-Fatty Acid Chemical Interactions
The chemical interaction between an aminoalcohol like 2-(2-Aminoethoxy)ethanol (B1664899) and a fatty acid such as octadecanoic acid can result in the formation of two primary types of compounds: amides and esters. The specific product formed is largely dependent on the reaction conditions, including temperature and the presence of catalysts.
Amidation: The reaction between the primary amine group of 2-(2-Aminoethoxy)ethanol and the carboxylic acid group of octadecanoic acid results in the formation of an amide bond, yielding N-(2-(2-hydroxyethoxy)ethyl)octadecanamide. This reaction is a type of condensation reaction, where a molecule of water is eliminated. Amidation is a significant focus in the synthesis of surfactants and pharmaceuticals. researchgate.net
Esterification: Alternatively, the hydroxyl group of 2-(2-Aminoethoxy)ethanol can react with the carboxylic acid group of octadecanoic acid to form an ester bond, resulting in 2-(2-aminoethoxy)ethyl octadecanoate. This reaction is also a condensation reaction.
In many instances, a mixture of amide and ester products can be formed. The control of selectivity towards either the amide or the ester is a key area of research in the synthesis of these compounds. The presence of both hydrophilic and lipophilic moieties in the resulting molecules imparts surface-active properties, allowing them to reduce the surface tension between different phases, such as oil and water.
Historical Perspectives on Research Involving Component Chemical Entities
The scientific understanding of the 2-(2-Aminoethoxy)ethanol and octadecanoic acid system is built upon a long history of research into its individual components.
Octadecanoic Acid (Stearic Acid): The study of fatty acids dates back to the early 19th century with the work of Michel-Eugène Chevreul, who was instrumental in elucidating the chemical nature of fats and soaps. nih.gov His research laid the foundation for understanding the structure and properties of fatty acids like stearic acid. Throughout the 20th century, research on stearic acid expanded to its various applications in industries such as cosmetics, plastics, and rubber manufacturing. nanotrun.com In 1929, the essential role of fatty acids in diet was discovered, further cementing their importance in scientific research. researchgate.net
2-(2-Aminoethoxy)ethanol: The development of aminoalcohols is more recent, with their industrial importance growing in the mid-20th century. These compounds were initially explored for their utility as corrosion inhibitors, gas absorbents, and as intermediates in the synthesis of various organic compounds. wikipedia.org The unique combination of amine and alcohol functionalities in a single molecule made them attractive for a wide range of chemical modifications and applications, from pharmaceuticals to surfactants. alfa-chemistry.com
Contemporary Research Landscape and Emerging Paradigms
Current research on aminoalcohol-fatty acid systems, including that of 2-(2-Aminoethoxy)ethanol and octadecanoic acid, is focused on several key areas:
Green Chemistry and Sustainable Synthesis: There is a growing emphasis on developing environmentally friendly methods for synthesizing these compounds. This includes the use of renewable feedstocks and biocatalysts, such as enzymes, to carry out amidation and esterification reactions under milder conditions. researchgate.net
Advanced Surfactant Systems: Researchers are exploring the creation of novel surfactants with enhanced properties, such as improved biodegradability and lower toxicity. nih.govmdpi.com The self-assembly of these amphiphilic molecules into micelles and other nanostructures is also being investigated for applications in drug delivery and nanotechnology.
Biomedical Applications: The biocompatibility of certain aminoalcohol-fatty acid derivatives has led to their investigation for use in pharmaceutical and biomedical applications. This includes their role as penetration enhancers in transdermal drug delivery and as components of lipid-based drug delivery systems. nbinno.com
Material Science: The unique properties of these compounds are being harnessed in the development of new materials. For example, they can be used as building blocks for polymers and as functional additives in coatings and lubricants. nbinno.com
The ongoing exploration of these systems continues to reveal new scientific insights and potential applications, driven by the versatility of their chemical structures and the ability to fine-tune their properties through targeted synthesis.
Data Tables
Table 1: Physicochemical Properties of Reactants
| Property | 2-(2-Aminoethoxy)ethanol | Octadecanoic Acid (Stearic Acid) |
| Synonyms | Diglycolamine, DGA | Stearic Acid, n-Octadecanoic acid |
| CAS Number | 929-06-6 chemicalbook.com | 57-11-4 |
| Molecular Formula | C4H11NO2 chemicalbook.com | C18H36O2 |
| Molecular Weight | 105.14 g/mol chemicalbook.com | 284.48 g/mol |
| Appearance | Colorless liquid guidechem.com | White, waxy solid |
| Boiling Point | 218-224 °C | 383 °C |
| Melting Point | -11 °C sigmaaldrich.com | 69.6 °C |
| Density | 1.048 g/mL at 25 °C | 0.941 g/cm³ |
| Solubility in Water | Soluble guidechem.com | Insoluble |
Table 2: Potential Reaction Products and Their Characteristics
| Product Name | Chemical Structure | Key Features | Potential Applications |
| N-(2-(2-hydroxyethoxy)ethyl)octadecanamide (Amide Product) | CH3(CH2)16CONH(CH2)2O(CH2)2OH | Amphiphilic, forms stable emulsions, potential for hydrogen bonding | Surfactant in cosmetics and detergents, emulsifier in food products, corrosion inhibitor |
| 2-(2-aminoethoxy)ethyl octadecanoate (Ester Product) | CH3(CH2)16COO(CH2)2O(CH2)2NH2 | Amphiphilic, cationic nature at lower pH, potential for further derivatization at the amine group | Component in fabric softeners, hair conditioners, intermediate for synthesizing more complex surfactants |
Properties
CAS No. |
216583-60-7 |
|---|---|
Molecular Formula |
C22H47NO4 |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
2-(2-aminoethoxy)ethanol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);6H,1-5H2 |
InChI Key |
XPIYMNLRCWXBNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(COCCO)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Synthetic Pathways to 2-(2-Aminoethoxy)ethanol (B1664899)
The synthesis of 2-(2-Aminoethoxy)ethanol, a key bifunctional molecule, can be achieved through various routes, including classical named reactions, multi-step sequences, and modern catalytic methods.
Improvements and Optimizations in Gabriel Synthesis Routes
The Gabriel synthesis is a foundational method for preparing primary amines from primary alkyl halides. wikipedia.org The traditional process involves the N-alkylation of a potassium phthalimide (B116566) salt with an alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine. wikipedia.orgnrochemistry.com
Historically, the cleavage step required harsh conditions, such as strong acids (sulfuric or hydrobromic acid) or bases, which limited its use with sensitive substrates. thermofisher.comchemistrysteps.com A significant improvement was the Ing-Manske procedure, developed in 1926, which utilizes hydrazine (B178648) hydrate (B1144303) in refluxing ethanol (B145695) for a milder, neutral cleavage of the N-alkylphthalimide. nrochemistry.comthermofisher.com This modification broadened the applicability of the Gabriel synthesis. thermofisher.com
Further optimizations have been developed to enhance the efficiency and mildness of the reaction. These include:
Alternative Reagents: Many reagents electronically similar to phthalimide salts, such as the sodium salt of saccharin (B28170) and di-tert-butyl-iminodicarboxylate, have been developed. These alternatives often hydrolyze more readily and can extend the reaction's utility to secondary alkyl halides. wikipedia.org
Improved Cleavage Methods: An exceptionally mild method for cleaving the phthalimide involves using sodium borohydride (B1222165) in isopropyl alcohol. thermofisher.com
Reaction Conditions: The choice of solvent can be critical, with dimethyl formamide (B127407) (DMF) often considered optimal for the alkylation step due to its suitability for S(_N)2 reactions. nrochemistry.comthermofisher.com
Table 1: Effect of NaOH Addition on Reaction Time in Modified Ing-Manske Procedure
| Reactant | Reagent | NaOH Equivalents Added | Time to 80% Yield (hours) |
|---|---|---|---|
| N-phenylphthalimide | Hydrazine | 0 | 5.3 |
| N-phenylphthalimide | Hydrazine | 1 | 1.6 |
| N-phenylphthalimide | Hydrazine | 5 | 1.2 |
| N-(4-ethylphenyl)phthalimide | Hydroxylamine | 0 | 7.5 |
| N-(4-ethylphenyl)phthalimide | Hydroxylamine | 10 | 4.0 |
| N-(4-ethylphenyl)phthalimide | Hydroxylamine | 20 | 2.0 |
Data sourced from a study on improving the Ing-Manske procedure. researchgate.net
Multi-step Chemical Syntheses of 2-(2-Aminoethoxy)ethanol
Multi-step synthesis provides a versatile approach to producing 2-(2-Aminoethoxy)ethanol and its derivatives, often involving the use of protecting groups to manage the reactivity of the amine and alcohol functionalities.
Another synthetic route begins with 2-[2-(2-chloroethoxy)ethoxy]ethanol. patsnap.com This starting material can be converted into a target compound through a sequence of reactions, including substitution with dibenzylamine, oxidation, and subsequent deprotection steps. patsnap.com A similar strategy involves converting the chloro- a precursor to an azide (B81097), followed by reduction to the amine. google.com For instance, 2-(2-(2-azidoethoxy)ethoxy)ethanol can be reduced to 2-[2-(2-aminoethoxy)ethoxy]ethanol (B1665359) in quantitative yield using a palladium/activated carbon catalyst under a hydrogen atmosphere. chemicalbook.com
Novel Catalytic Approaches for 2-(2-Aminoethoxy)ethanol Production
Modern industrial production of 2-(2-Aminoethoxy)ethanol (2AEE) often relies on the direct catalytic amination of diethylene glycol (DEG) with ammonia (B1221849). chemicalbook.comgoogle.com This method can produce both 2AEE and morpholine, with the ratio of the products being highly dependent on the catalyst and reaction conditions. chemicalbook.comgoogle.com
The catalysts employed are typically metals or metal oxides supported on materials like silica, alumina, or kieselguhr. google.com Research has focused on optimizing these catalysts and reaction parameters to selectively favor the production of 2AEE over morpholine. A key innovation is a process that achieves a high 2AEE:morpholine ratio (>3) at significantly lower pressures (10-20 Bar) than previous methods, which often required pressures over 200 Bar. google.com
This optimized process involves reacting DEG and ammonia in a continuous mode under a hydrogen atmosphere. google.com Critical parameters include maintaining a high molar ratio of ammonia to DEG (>20) and a hydrogen to DEG molar ratio greater than 1. google.com
Table 2: Catalytic Amination of Diethylene Glycol (DEG) for 2-AEE Production
| Catalyst | Temperature (°C) | Pressure (Bar) | Molar Ratio (Ammonia:DEG) | Molar Ratio (Hydrogen:DEG) | Resulting 2AEE:Morpholine Weight Ratio |
|---|---|---|---|---|---|
| Cobalt Oxide on Kieselguhr | 260 | 14 | >20 | >1 | 0.9 |
| Cobalt Oxide on Kieselguhr | 210 | 14 | >20 | >1 | 3.1 |
| Cobalt Oxide on Kieselguhr | 210 | 14 | >20 | >1 | 3.8 |
Data adapted from patent literature describing optimized 2AEE production. google.com
Formation of Octadecanoic Acid-Aminoethanol Derivatives
The reaction between octadecanoic acid (stearic acid) and 2-(2-aminoethoxy)ethanol involves the chemistry of both an amine and a hydroxyl group, leading to the formation of amides and/or esters.
Amidation and Esterification Reactions in Fatty Acid-Aminoalcohol Systems
The reaction of a fatty acid like octadecanoic acid with an aminoalcohol such as 2-aminoethanol proceeds through a sequence of steps at increasing temperatures. rsc.org Initially, an acid-base reaction occurs to form a salt. rsc.org As the temperature is raised, the amino group is acylated to form a fatty amide (amidation). rsc.orgresearchgate.net If a second molecule of the stearamidoalcohol is available, a stearoyl group transfer can occur at even higher temperatures, resulting in the formation of an amido-ester (esterification). rsc.org
Amidation: This reaction forms an amide linkage between the carboxyl group of the fatty acid and the amino group of the aminoalcohol. google.com The process can be carried out thermally or with the use of catalysts. researchgate.net
Esterification: This reaction forms an ester linkage between the fatty acid and the hydroxyl group of the aminoalcohol. ck12.org This can be achieved by directly reacting the fatty acid and aminoalcohol, often under conditions that promote the removal of water.
The synthesis of fatty acid monoethanol amides can be optimized by a two-step process involving an initial amidation reaction at 130-160°C, followed by an amine decomposition reaction at a lower temperature (70-90°C) in the presence of a potassium hydroxide (B78521) catalyst. google.com
Condensation Chemistry for Octadecanoic Acid Reaction Products
Both amidation and esterification are types of condensation reactions, characterized by the joining of two molecules to form a larger molecule with the concurrent elimination of a small molecule, typically water. ck12.orglibretexts.org
When octadecanoic acid reacts with 2-(2-aminoethoxy)ethanol:
Amide Formation: The –OH group from the carboxylic acid of octadecanoic acid combines with a hydrogen atom from the primary amine of 2-(2-aminoethoxy)ethanol. A molecule of water is eliminated, and a stable carbon-nitrogen amide bond is formed. libretexts.org
Ester Formation: The –OH group from the carboxylic acid combines with the hydrogen atom from the terminal hydroxyl group of 2-(2-aminoethoxy)ethanol. This process, catalyzed by a strong acid, also releases a water molecule and forms an ester linkage. libretexts.org
These condensation reactions are fundamental to creating the diverse reaction products of octadecanoic acid with aminoalcohols, leading to compounds with properties suitable for various applications. chemicalbook.comepa.gov
Controlled Synthesis of Specific Adducts and Mixtures
The synthesis of the adduct from 2-(2-Aminoethoxy)ethanol and octadecanoic acid (stearic acid) represents a direct formation of either an amide or an ester linkage. The reaction between the primary amine of 2-(2-Aminoethoxy)ethanol and the carboxylic acid group of octadecanoic acid results in an amide, N-(2-(2-hydroxyethoxy)ethyl)octadecanamide. Alternatively, the reaction involving the terminal hydroxyl group of 2-(2-Aminoethoxy)ethanol and octadecanoic acid yields an ester, 2-(2-aminoethoxy)ethyl octadecanoate.
Given the higher nucleophilicity of the primary amine compared to the primary alcohol, the formation of the amide is generally favored. Controlled synthesis to selectively target one product over the other, or to create specific mixtures, can be achieved by manipulating reaction conditions and employing protecting groups. For instance, direct thermal condensation of the two reactants, often with azeotropic removal of water, typically yields the more thermodynamically stable amide product. To favor esterification, the amine group would first need to be protected.
The synthesis of related fatty acid amides has been explored under various conditions, including non-catalytic thermal amidation and using heterogeneous catalysts. creative-biolabs.com The interaction often begins with a rapid, exothermic salt formation between the carboxylic acid and the amine, which then proceeds to the final amide product upon heating. creative-biolabs.com
Below is a summary of the potential reaction products and the general conditions required for their synthesis.
| Reactant 1 | Reactant 2 | Primary Product | Reaction Type | General Conditions |
| 2-(2-Aminoethoxy)ethanol | Octadecanoic Acid | N-(2-(2-hydroxyethoxy)ethyl)octadecanamide | Amidation | Thermal condensation, catalyst (optional), removal of water |
| N-protected 2-(2-Aminoethoxy)ethanol | Octadecanoic Acid | Protected 2-(2-aminoethoxy)ethyl octadecanoate | Esterification | Acid catalyst (e.g., H₂SO₄, p-TsOH), removal of water |
Advanced Derivatization of 2-(2-Aminoethoxy)ethanol for Research Applications
The bifunctional nature of 2-(2-Aminoethoxy)ethanol, possessing both a primary amine and a primary hydroxyl group, makes it a versatile building block for advanced chemical derivatization. Its structure is particularly valuable for introducing hydrophilic spacers in more complex molecules, enhancing solubility and providing flexible linkages.
Covalent Conjugation for Bioconjugate Material Development
2-(2-Aminoethoxy)ethanol is frequently utilized as a flexible and hydrophilic linker or spacer in the synthesis of bioconjugate materials for applications in drug delivery and protein labeling. chemicalbook.comescholarship.org The amine and hydroxyl groups serve as reactive handles for covalent attachment to biomolecules, drugs, or reporter molecules. escholarship.org This process often involves multi-step synthesis where 2-(2-Aminoethoxy)ethanol is first functionalized to create a heterobifunctional crosslinker.
One common strategy involves modifying the amine or hydroxyl group to introduce a new reactive moiety, enabling specific coupling chemistries. For example, the amine can be reacted to form a stable amide bond, while the hydroxyl group can be derivatized to introduce an alkyne or azide for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click" chemistry. researchgate.net This approach allows for the efficient and specific conjugation of diverse molecular entities, such as peptides and oligonucleotides. researchgate.net
The table below outlines several covalent conjugation strategies where 2-(2-Aminoethoxy)ethanol can be employed as a foundational linker.
| Conjugation Strategy | Role of 2-(2-Aminoethoxy)ethanol Derivative | Target Biomolecule Functional Group | Resulting Linkage |
| Amide Coupling | Provides a nucleophilic amine for reaction with an activated carboxyl group (e.g., NHS ester) | Lysine (amine), Aspartic/Glutamic Acid (carboxyl) | Amide Bond |
| Thiol-Maleimide Coupling | Functionalized with a maleimide (B117702) group to react with thiols | Cysteine (thiol) | Thioether Bond |
| "Click" Chemistry (CuAAC) | Functionalized with a terminal alkyne or azide | Azide or Alkyne-modified biomolecule | Triazole Ring |
| Hydrazone Formation | Derivatized to contain a hydrazine or an aldehyde/ketone | Aldehydes/Ketones or Hydrazines | Hydrazone Bond |
Functionalization Strategies for Chemical Sensor Design
The inherent chemical properties of 2-(2-Aminoethoxy)ethanol make it a valuable molecule for the surface functionalization of materials used in chemical sensor design. chemicalbook.com Its ability to form hydrogen bonds and coordinate with metal ions can be exploited to create selective recognition sites for specific analytes. A notable application is its use as a receptor chain in the synthesis of carboxamidoquinoline-based fluorescent sensors for the detection of zinc ions in aqueous solutions. chemicalbook.com
Functionalization strategies often involve covalently attaching 2-(2-Aminoethoxy)ethanol or its derivatives to the surface of a transducer material, such as a metal oxide or a metal-organic framework (MOF). uni-freiburg.de The introduction of its amino and hydroxyl groups can alter the surface properties of the material, enhancing its sensitivity and selectivity towards certain analytes. For example, amine-functionalized materials have been shown to improve the detection of gases like carbon dioxide. uni-freiburg.de Similarly, the hydroxyl groups can interact with polar molecules like ethanol, potentially enhancing sensor response. nih.govrsc.org
The following table summarizes strategies for incorporating 2-(2-Aminoethoxy)ethanol into chemical sensor designs.
| Sensor Platform | Functionalization Method | Role of 2-(2-Aminoethoxy)ethanol | Target Analyte Example |
| Fluorescent Chemsensors | Incorporation into a fluorophore structure via synthesis | Acts as a chelating agent and recognition site | Metal Ions (e.g., Zn²⁺) chemicalbook.com |
| Metal-Organic Frameworks (MOFs) | Post-synthetic modification or use as a linker component | Introduces amine/hydroxyl groups to pore surfaces to modulate guest interactions uni-freiburg.de | Carbon Dioxide, Alcohols |
| Graphene/Metal Oxides | Covalent attachment to the surface | Modifies surface chemistry to create selective binding sites mdpi.com | Ethanol, Volatile Organic Compounds |
| Electrochemical Sensors | Modification of electrode surfaces | Creates a recognition layer that selectively interacts with the analyte | Various aqueous ions or small molecules |
Polymerization and Oligomerization Studies Involving 2-(2-Aminoethoxy)ethanol
The structure of 2-(2-Aminoethoxy)ethanol, containing both an amine and a hydroxyl group, allows it to act as an A-B type monomer in step-growth polymerization. Depending on the reaction conditions and the co-monomer(s) involved, it can form a variety of polymers, including poly(ether amide)s, poly(ether ester)s, and polyurethanes.
Derivatives of closely related amino-ethoxy compounds have been used to create functional resins. For example, derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid are used to synthesize polystyrene-polyethylene glycol-like resins that exhibit excellent swelling characteristics, indicating their utility in solid-phase synthesis and other applications. google.com
The polymerization of 2-(2-Aminoethoxy)ethanol can be directed to form specific polymer architectures. For instance, reaction with a dicarboxylic acid would lead to a poly(ether amide-ester) due to the competition between the amine and hydroxyl groups, though amidation is typically favored. Selective polymerization can be achieved by first protecting one of the functional groups. These polymers are of interest due to the incorporation of both ether linkages, which provide flexibility, and polar amide or ester groups.
The table below details potential polymerization reactions involving 2-(2-Aminoethoxy)ethanol.
| Co-monomer | Polymer Type | Key Features of Resulting Polymer |
| Dicarboxylic Acid / Diacyl Chloride | Poly(ether amide) | Contains flexible ether linkages and strong, hydrogen-bonding amide groups. |
| Diisocyanate | Poly(ether urethane) | Forms urethane (B1682113) linkages, often resulting in materials with elastomeric properties. |
| Epoxide | Epoxy Resin Network | The amine group acts as a curing agent, opening the epoxide ring to form a cross-linked network. |
| Phosgene / Triphosgene | Poly(ether carbamate) | Results in polymers with carbamate (B1207046) (urethane) linkages along the backbone. |
Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of N-(2-(2-hydroxyethoxy)ethyl)octadecanamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the formation of the amide bond and the integrity of the carbon skeleton.
In the ¹H NMR spectrum of the starting material, 2-(2-Aminoethoxy)ethanol (B1664899), distinct signals corresponding to the different protons are observed. chemicalbook.com Upon reaction with octadecanoic acid to form the amide, significant chemical shift changes occur, particularly for the protons adjacent to the nitrogen atom. The formation of the amide bond results in the disappearance of the primary amine protons and the appearance of a new amide proton (N-H) signal, typically in the range of 5.5-8.5 ppm. The methylene (B1212753) group protons adjacent to the nitrogen (formerly -CH₂-NH₂) experience a downfield shift due to the electron-withdrawing effect of the newly formed carbonyl group.
The long alkyl chain of the octadecanoic acid moiety presents characteristic signals in the ¹H NMR spectrum, including a triplet at approximately 0.88 ppm for the terminal methyl group and a large multiplet between 1.2-1.6 ppm for the bulk of the methylene groups. aocs.org The methylene group alpha to the carbonyl group appears as a triplet around 2.2 ppm.
¹³C NMR spectroscopy further confirms the structure. The carbonyl carbon of the amide group is a key indicator, appearing in the range of 170-180 ppm. The carbon atoms of the 2-(2-aminoethoxy)ethanol fragment also show predictable shifts, with those closer to the amide linkage being more deshielded. aocs.org
Table 1: Representative ¹H NMR Chemical Shifts
| Functional Group | 2-(2-Aminoethoxy)ethanol (CDCl₃) chemicalbook.com | N-(2-(2-hydroxyethoxy)ethyl)octadecanamide (Expected) |
|---|---|---|
| -CH₂-OH | ~3.70 ppm | ~3.7 ppm |
| -O-CH₂-CH₂-OH | ~3.56 ppm | ~3.6 ppm |
| -NH₂-CH₂-CH₂-O- | ~3.52 ppm | ~3.5 ppm |
| -CH₂-NH₂ | ~2.87 ppm | ~3.4 ppm (shifted downfield) |
| -NH₂ | ~2.8 ppm (broad) | Absent |
| -NH-C=O | Absent | ~6-8 ppm (broad) |
| -CH₃ (Octadecanoyl) | Absent | ~0.88 ppm |
| -(CH₂)₁₄- (Octadecanoyl) | Absent | ~1.25 ppm |
| -CH₂-CH₂-C=O (Octadecanoyl) | Absent | ~1.6 ppm |
| -CH₂-C=O (Octadecanoyl) | Absent | ~2.2 ppm |
Note: Expected shifts are approximate and can vary based on solvent and concentration.
Mass Spectrometry (MS) Techniques for Compound Identification and Purity Assessment
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity and assessing its purity. Techniques such as Electrospray Ionization (ESI) are suitable for this relatively polar and non-volatile molecule.
The positive ion ESI-MS spectrum is expected to show a prominent peak for the protonated molecule, [M+H]⁺. For N-(2-(2-hydroxyethoxy)ethyl)octadecanamide (C₂₂H₄₅NO₃), the calculated molecular weight is 371.60 g/mol . Therefore, a peak at m/z 372.6 would confirm the molecular ion. Adducts with sodium, [M+Na]⁺, at m/z 394.6 may also be observed.
Tandem mass spectrometry (MS/MS) of the molecular ion provides structural information through characteristic fragmentation patterns. Cleavage of the amide bond is a common fragmentation pathway, which would yield fragments corresponding to the octadecanoyl cation and the N-(2-(2-hydroxyethoxy)ethyl)amine moiety. Other significant fragments would arise from the cleavage of the ether linkage and the loss of the hydroxyl group. For instance, ions corresponding to the acylium ion [CH₃(CH₂)₁₆C=O]⁺ at m/z 267.3 and fragments from the amino-alcohol portion can be expected. massbank.eunist.gov
Table 2: Expected Mass Spectrometry Fragments for N-(2-(2-hydroxyethoxy)ethyl)octadecanamide
| m/z (charge) | Proposed Fragment |
|---|---|
| 372.6 | [M+H]⁺ |
| 394.6 | [M+Na]⁺ |
| 267.3 | [CH₃(CH₂)₁₆C=O]⁺ |
| 106.1 | [HOCH₂CH₂OCH₂CH₂NH₃]⁺ |
| 88.1 | [CH₂OCH₂CH₂NH₃]⁺ |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of N-(2-(2-hydroxyethoxy)ethyl)octadecanamide provides clear evidence of amide bond formation by comparing it to the spectra of the starting materials, 2-(2-aminoethoxy)ethanol and octadecanoic acid. chemicalbook.comnist.gov
The spectrum of the product is characterized by the appearance of strong amide bands. The amide I band (C=O stretching) is typically observed around 1640 cm⁻¹, and the amide II band (N-H bending) appears near 1550 cm⁻¹. researchgate.net The N-H stretching vibration of the secondary amide is seen as a distinct peak in the region of 3300-3500 cm⁻¹.
Simultaneously, the characteristic broad O-H stretch of the carboxylic acid dimer in octadecanoic acid (around 2500-3300 cm⁻¹) and the N-H scissoring vibration of the primary amine in 2-(2-aminoethoxy)ethanol (around 1600 cm⁻¹) disappear, confirming the reaction of these functional groups. The broad O-H stretching band from the terminal hydroxyl group of the ethoxyethanol moiety remains, typically appearing around 3400 cm⁻¹. The C-H stretching vibrations of the long alkyl chain are prominent between 2850 and 3000 cm⁻¹. researchgate.net
Table 3: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | Vibration Type | Expected Wavenumber |
|---|---|---|
| O-H (Alcohol) | Stretching | ~3400 (broad) |
| N-H (Amide) | Stretching | ~3300 |
| C-H (Alkyl) | Stretching | 2850-2960 |
| C=O (Amide I) | Stretching | ~1640 |
| N-H (Amide II) | Bending | ~1550 |
| C-O (Ether) | Stretching | ~1100 |
Chromatographic Separation Methods for Mixture Analysis
Chromatographic techniques are essential for separating the final product from unreacted starting materials, byproducts, and other impurities, thereby assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and thermally stable compounds. While the starting material 2-(2-aminoethoxy)ethanol is amenable to GC-MS analysis, octadecanoic acid requires derivatization (e.g., esterification) to increase its volatility. researchgate.netthepharmajournal.com
The final amide product, N-(2-(2-hydroxyethoxy)ethyl)octadecanamide, has a high molecular weight and low volatility, making it generally unsuitable for direct GC-MS analysis without derivatization or pyrolysis. However, GC-MS can be a valuable tool to detect and quantify any residual volatile starting materials or low molecular weight byproducts in the final product sample.
High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis and purification of non-volatile and thermally sensitive compounds like N-(2-(2-hydroxyethoxy)ethyl)octadecanamide. A reversed-phase HPLC (RP-HPLC) method is typically employed for separation. nih.govunipi.it
A C18 stationary phase is commonly used, with a mobile phase gradient consisting of water and an organic solvent such as acetonitrile (B52724) or methanol. Due to the lack of a strong chromophore in the molecule, detection can be challenging. Universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are suitable. Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides both separation and sensitive detection, as well as mass confirmation of the eluted peaks. The purity of the compound is determined by the relative area of its peak in the chromatogram.
Table 4: Typical HPLC Conditions
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water (often with 0.1% formic acid for LC-MS) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A time-programmed gradient from high aqueous to high organic |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | ELSD, CAD, or Mass Spectrometry (ESI-MS) |
| Injection Volume | 5 - 20 µL |
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.uk It is widely applied to predict molecular geometries, energies, reaction mechanisms, and various spectroscopic properties. core.ac.uk For 2-(2-Aminoethoxy)ethanol (B1664899);octadecanoic acid, DFT studies can provide a fundamental understanding of its electronic properties and reactivity.
DFT calculations can be employed to determine the optimized molecular geometry of the compound, identifying the most stable conformation. Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
For instance, a hypothetical DFT analysis at the B3LYP/6-311++G(d,p) level of theory could yield the following electronic properties for the individual components and the resulting salt, illustrating the potential insights gained from such studies.
| Parameter | 2-(2-Aminoethoxy)ethanol | Octadecanoic Acid | 2-(2-Aminoethoxy)ethanol;octadecanoic acid (Salt) |
| HOMO Energy (eV) | -5.8 | -7.2 | -6.5 |
| LUMO Energy (eV) | 1.2 | 0.5 | 0.8 |
| HOMO-LUMO Gap (eV) | 7.0 | 7.7 | 7.3 |
| Dipole Moment (Debye) | 2.5 | 1.8 | 12.1 |
| Mulliken Atomic Charges on N/O | -0.6 (N), -0.7 (O) | -0.5 (O of COOH) | -0.8 (N+), -0.6 (O of COO-) |
Note: The data in this table is hypothetical and for illustrative purposes only.
These DFT-derived parameters can be used to predict regions of the molecule susceptible to electrophilic or nucleophilic attack, providing insights into its reaction mechanisms.
Molecular Dynamics (MD) Simulations of Intermolecular Interactions
In the context of this compound, MD simulations can be utilized to understand how molecules of this compound interact with each other and with solvent molecules in a condensed phase. For example, simulations in an aqueous environment could reveal the formation and stability of micelles or other aggregate structures, driven by the amphiphilic nature of the octadecanoate chain and the hydrophilic aminoethoxyethanol (B8391809) headgroup.
A typical MD simulation would involve placing a number of molecules of the compound in a simulation box with a solvent, such as water. The system is then allowed to evolve over time according to the laws of classical mechanics. Analysis of the simulation trajectory can provide valuable data, such as the radial distribution function (RDF) between different atomic groups, which describes the probability of finding one group at a certain distance from another.
Below is a hypothetical table summarizing potential findings from an MD simulation of this compound in water.
| Interaction Type | Key Interacting Groups | Average Distance (Å) | Significance |
| Hydrogen Bonding | Amino Group (N-H) and Water (O) | 2.8 | Strong interaction with the solvent, contributing to solubility. |
| Hydrogen Bonding | Hydroxyl Group (O-H) and Water (O) | 2.7 | Enhances the hydrophilicity of the headgroup. |
| Ionic Interaction | Ammonium Group (N+) and Carboxylate Group (COO-) | 4.5 | Key interaction holding the salt together. |
| Hydrophobic Interaction | Octadecanoate Chains | 4.0 | Drives the aggregation of the nonpolar tails. |
Note: The data in this table is hypothetical and for illustrative purposes only.
These simulations are crucial for understanding the self-assembly behavior and the interactions that govern the macroscopic properties of the compound.
Quantum Chemical Calculations for Reaction Mechanism Prediction
Quantum chemical calculations are instrumental in elucidating the pathways of chemical reactions, including the structures of transition states and the energies of activation. nih.govresearchgate.netrsc.org These calculations can predict the feasibility of a reaction and provide a detailed understanding of its mechanism at the molecular level. nih.govresearchgate.netrsc.org
For this compound, quantum chemical calculations can be used to investigate various potential reactions, such as its formation from the parent amine and acid, or its decomposition pathways. By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be identified.
For example, the reaction between 2-(2-aminoethoxy)ethanol and octadecanoic acid to form the salt can be studied. Quantum chemical calculations can determine the proton transfer mechanism and the associated energy barriers.
A hypothetical reaction profile could be generated, providing key energetic data.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |
| Proton Transfer | Transfer of a proton from the carboxylic acid to the amine. | 5.2 | -15.8 |
| Amide Formation | Dehydration to form an amide bond (hypothetical). | 35.7 | 12.3 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Such calculations can help in predicting the most likely reaction pathways and understanding the factors that control the reaction kinetics and thermodynamics.
Structure-Activity Relationship (SAR) Modeling in Derived Compounds
Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound relates to its biological activity or a specific physicochemical property. jocpr.comnih.gov By analyzing a series of related compounds and their measured activities, a predictive model can be developed. jocpr.comnih.gov
For derivatives of this compound, SAR models can be constructed to predict their properties, such as their efficacy as surfactants, emulsifiers, or their potential biological activities. This involves generating a set of molecular descriptors for each derivative and correlating them with the observed activity using statistical methods.
The process typically involves:
Data Collection: Assembling a dataset of compounds with known structures and measured activities.
Descriptor Calculation: Computing a variety of molecular descriptors (e.g., physicochemical, topological, and quantum chemical) for each compound.
Model Building: Using statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms to build a predictive model.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
A hypothetical SAR model for the surfactant properties of a series of related amine-fatty acid salts could be represented by a simple linear equation:
Log(CMC) = c₀ + c₁LogP + c₂PSA + c₃*MW
Where:
CMC is the critical micelle concentration.
LogP is the logarithm of the octanol-water partition coefficient.
PSA is the polar surface area.
MW is the molecular weight.
c₀, c₁, c₂, c₃ are the regression coefficients determined from the model fitting.
This model could then be used to predict the CMC of new, unsynthesized derivatives, guiding the design of compounds with improved surfactant properties.
Mechanistic Research in Specialized Chemical Systems
Gas Absorption Mechanisms of 2-(2-Aminoethoxy)ethanol (B1664899) in Acidic Gas Removal
The removal of acidic gases like carbon dioxide (CO2) and hydrogen sulfide (B99878) (H2S) from industrial gas streams is a critical process, often accomplished through chemical absorption using alkanolamines. 2-(2-Aminoethoxy)ethanol and similar aminoalcohols are effective solvents in these "gas sweetening" processes. The mechanism involves a reversible chemical reaction between the acidic gas and the basic amine solution. The gas stream is typically brought into contact with the amine solvent in an absorption tower, where the acid gases are captured. The "rich" solvent, now loaded with the acid gases, is then heated in a separate regeneration column (stripper) to release the CO2 and H2S, allowing the "lean" solvent to be recycled back to the absorber. mdpi.com
A computational analysis of 2-(2-aminoethylamino)ethanol (AEEA), a compound structurally similar to 2-(2-Aminoethoxy)ethanol, reveals superior performance for CO2 separation compared to the widely used monoethanolamine (MEA). rsc.org This enhanced capability is attributed to the distinct roles of its primary and secondary amine groups, which facilitate efficient CO2 sorption and desorption, respectively. rsc.org
The efficiency of acid gas capture is governed by both thermodynamics (how much gas can be absorbed) and kinetics (how fast it can be absorbed). Amine-based solvents are a mature technology for this purpose, valued for their strong reactivity with CO2, significant absorption capacity, and thermal stability. nih.gov
The reaction between H2S and primary or secondary amines is generally considered instantaneous, meaning the removal rate is controlled by the rate of diffusion. capes.gov.brnih.gov In contrast, the reaction with CO2 is slower, allowing for selective removal of H2S in some processes. researchgate.net The kinetic mechanism for the reaction between CO2 and primary and secondary amines is often described as a two-step process. mdpi.com
Computational studies on AEEA indicate that the reactions generating carbamic acid are the rate-limiting steps for both CO2 interaction and dissociation. The sorption performance follows the order of AEEA primary amine > MEA > AEEA secondary amine, while the desorption performance is ordered as AEEA secondary amine > MEA > AEEA primary amine. rsc.org This dual functionality within one molecule highlights its efficiency. rsc.org Temperature plays a significant role; increasing the temperature of the lean amine or the feed gas can lead to lower solubility of the acid gases and thus less efficient capture. nih.gov
The solubility of CO2 and H2S in the solvent is a fundamental parameter determining the absorption capacity. Studies on aqueous blends containing 2-(2-aminoethyl)ethanol (AEEA) and 2-(diethylamino)ethanol (B1670525) (DEEA) have provided experimental data on CO2 solubility under various conditions. x-mol.com For a 1 kmol/m³ total amine blend at 303.14 K, the maximum equilibrium CO2 solubility was found to be 0.843 mol of CO2 per mole of amine. x-mol.com
The solubility of acid gases generally increases with rising pressure and decreases with higher temperatures. nih.govresearchgate.net In mixed solvents, such as those containing ethylene (B1197577) glycol instead of water, the solubility characteristics can change significantly. For instance, CO2 solubility in an MDEA/ethylene glycol mix is much lower than in an aqueous MDEA solution because the reaction is limited by the low water content. researchgate.net However, H2S solubility is only slightly lower, which improves the selectivity of H2S removal over CO2. researchgate.net The addition of physical solvents like N-methyl-2-pyrrolidone (NMP) can also enhance the solubility of CO2 in a hybrid solution. nih.gov
| Parameter | Effect on Solubility | Reference |
|---|---|---|
| Increasing Pressure | Increases | nih.govresearchgate.net |
| Increasing Temperature | Decreases | nih.govresearchgate.net |
| Solvent Composition (e.g., non-aqueous) | Can alter selectivity (e.g., improve H2S over CO2) | researchgate.net |
| Amine Concentration | Influences overall loading capacity | x-mol.com |
Corrosion Inhibition Mechanisms of Octadecanoic Acid and Related Aminoalcohol Derivatives
Corrosion is a significant issue in many industrial settings, and chemical inhibitors are widely used for protection. Octadecanoic acid (stearic acid) and aminoalcohol derivatives function as effective corrosion inhibitors by forming a protective layer on the metal surface, which acts as a barrier to corrosive agents. mdpi.comscite.ai
The primary mechanism of corrosion inhibition for both octadecanoic acid and aminoalcohol derivatives is adsorption onto the metal surface. mdpi.comjetir.orgresearchcommons.org For aminoalcohols, the nitrogen atom in the amino group and the oxygen atom in the carboxyl or hydroxyl group are responsible for coordination with the metal, leading to the formation of a protective film. jetir.org These compounds can adsorb on both anodic and cathodic sites, displacing chloride ions and forming a durable passivating film. scirp.orgresearchgate.net This adsorption can be physical (electrostatic) or chemical in nature. mdpi.com
Octadecanoic acid, a long-chain fatty acid, also adsorbs on metal surfaces. electrochemsci.org The adsorption of unsaturated fatty acids like oleic and linoleic acid on steel has been studied, showing that the molecular orientation (parallel to the surface or in multilayers) depends on the concentration. nih.govresearchgate.net For octadecylamine, a related compound, adsorption on carbon steel proceeds via a multi-layer mechanism. koreascience.kr This process forms a barrier that physically prevents corrosive species from reaching the metal. researchcommons.org
Following adsorption, these inhibitor molecules form a stable, adherent, and often hydrophobic protective film on the metal. mdpi.comsrce.hr The long alkyl chain of octadecanoic acid is crucial in creating a hydrophobic layer that repels water, a necessary component for corrosion. mdpi.comrsc.org This film acts as a barrier, preventing direct contact between the metal and the corrosive environment. mdpi.comsrce.hr
Studies on aluminum have shown that a coating of octadecanoic acid results in a superhydrophobic surface with a water contact angle greater than 150°. rsc.org This coating significantly enhances corrosion resistance, as demonstrated by electrochemical measurements. For an octadecanoic acid-coated aluminum sample in a 3.5% NaCl solution, the corrosion potential (Ecorr) was higher (-0.7819 V) and the corrosion current density (icorr) was lower (1.48 × 10⁻⁶ A cm⁻²) compared to uncoated samples, indicating superior protection. rsc.orgrsc.org Similarly, on copper, an octadecanoic acid coating reduced the corrosion rate by 83.8%. researchgate.net
Emulsification and Surfactancy Mechanisms of Derived Amides and Esters
When 2-(2-Aminoethoxy)ethanol reacts with octadecanoic acid, amides and esters can be formed. These derived compounds often exhibit surface-active properties, functioning as surfactants and emulsifiers. A surfactant molecule typically has a hydrophilic (water-attracting) "head" and a hydrophobic (water-repelling) "tail."
The condensation reaction between a primary amine like ethanolamine (B43304) and a fatty acid can be optimized to selectively form amide surfactants. nih.govresearchgate.net The resulting N-acyl ethanolamine is an amphiphilic molecule, with the long alkyl chain of the fatty acid serving as the hydrophobic tail and the ethanolamide portion acting as the hydrophilic head. These molecules can position themselves at oil-water interfaces, reducing surface tension and facilitating the formation of emulsions. The selectivity of the reaction to produce the monoacylated amide versus a diacylated amide-ester depends on factors like the molar ratio of reactants and the solubility of the intermediate amide product. nih.govresearchgate.net
Similarly, ester derivatives can function as surfactants. Ethoxylated ester surfactants, for example, incorporate ethylene glycol units (hydrophilic) linked to a fatty acid chain (hydrophobic). google.com A specific derivative of the title compound is N-(Stearoyloxyethylaminoethyl)stearamide, which contains both an amide linkage and an ester linkage, combining the features of both classes of derivatives. epa.gov The presence of these functional groups provides the amphiphilic character necessary for surfactancy and emulsification, making such compounds useful in a variety of formulations.
Academic Applications in Advanced Materials and Chemical Technologies
Role of 2-(2-Aminoethoxy)ethanol (B1664899) in Bioconjugate Synthesis for Research
2-(2-Aminoethoxy)ethanol is a valuable reagent in the field of bioconjugation, which involves the chemical linking of two or more molecules, at least one of which is a biomolecule. Its structure, featuring both a primary amine and a hydroxyl group separated by a flexible ethylene (B1197577) glycol-like spacer, allows for its use as a hydrophilic linker to connect different molecular entities. This is particularly useful in modifying peptides and oligonucleotides to enhance their properties or to attach labels and other functional groups. thieme-connect.comnih.gov
Development of Linkers and Spacers for Oligonucleotides and Peptides
In the synthesis of peptide-oligonucleotide conjugates (POCs), 2-(2-Aminoethoxy)ethanol serves as a foundational component for creating flexible, hydrophilic spacers. nih.govnih.gov These spacers are crucial for ensuring that the conjugated molecules (e.g., a peptide and an oligonucleotide) can fold and interact with their targets without steric hindrance. google.com The ethylene glycol motif imparts water solubility to the conjugate, which is often a desirable property for biological applications. Researchers have developed methods to incorporate 2-(2-Aminoethoxy)ethanol-based linkers into solid-phase synthesis protocols, allowing for the efficient, automated creation of complex POCs. nih.govresearchgate.net For instance, it can be converted into a phosphonate (B1237965) reagent for attachment to oligonucleotides on a solid support. nih.gov
The general strategy involves protecting the amino group of 2-(2-Aminoethoxy)ethanol, often with a monomethoxytrityl (MMT) or a base-labile Bpoc group, and then converting the hydroxyl group into a reactive species like an H-phosphonate. researchgate.net This functionalized linker can then be coupled to an oligonucleotide or peptide chain during solid-phase synthesis.
Key Steps in Linker Synthesis:
Protection: The primary amine of 2-(2-Aminoethoxy)ethanol is protected to prevent unwanted side reactions. thieme-connect.com
Activation: The terminal hydroxyl group is activated, for example, by conversion to an H-phosphonate. researchgate.net
Coupling: The activated linker is attached to the growing biomolecule chain on a solid support. nih.gov
Deprotection: The protecting group is removed to allow for further conjugation or to yield the final product. thieme-connect.com
Functionalization of Polymeric Resins for Solid-Phase Synthesis
Solid-phase synthesis is a cornerstone of modern peptide and oligonucleotide chemistry, relying on insoluble polymeric supports (resins) to build biomolecules in a stepwise fashion. mdpi.com 2-(2-Aminoethoxy)ethanol and its derivatives are used to functionalize these resins, creating supports with desirable properties. google.comgoogle.com By attaching hydrophilic linkers based on this compound to a polystyrene or polyacrylamide resin, "designer resins" can be created that exhibit improved swelling characteristics in the solvents used for synthesis. google.comgoogle.com
Good swelling is essential for efficient synthesis, as it allows reagents to freely access the growing peptide or oligonucleotide chains attached to the resin. mdpi.com Resins functionalized with polyethylene (B3416737) glycol (PEG)-like linkers, such as those derived from 2-(2-Aminoethoxy)ethanol, often show excellent swelling in a wide range of solvents, from nonpolar to polar. google.commdpi.com This versatility makes them suitable for a broader range of synthetic protocols compared to standard polystyrene resins. google.comnih.gov The functionalization process typically involves reacting the resin with a derivative of 2-(2-Aminoethoxy)ethanol to create a covalent linkage, thereby imparting the hydrophilic character of the linker to the entire solid support. researchgate.netresearchgate.net
Utilisation of Octadecanoic Acid Derivatives in Advanced Lubricant Formulations
Studies on Friction and Wear Reduction at a Molecular Level
At the molecular level, derivatives of octadecanoic acid function by forming thin, protective films on metal surfaces. nbinno.com The polar head group of the molecule (e.g., an ester or amide group) adsorbs onto the metal, while the long hydrocarbon tails align to form a densely packed, low-shear-strength layer. wordpress.com This boundary film acts as a physical barrier, preventing direct metal-to-metal contact, especially under high-load and low-speed conditions where a full hydrodynamic film cannot be maintained.
Molecular dynamics simulations and surface spectroscopy studies have provided insights into this mechanism. arxiv.orgresearchgate.net They show that the effectiveness of the lubricating film depends on factors such as the packing density of the molecules, their orientation relative to the surface, and the strength of their interaction with the metal. Saturated, linear chains like that of octadecanoic acid tend to form more ordered and robust films compared to their unsaturated counterparts. wordpress.com The friction-reducing capability generally improves as the alkyl chain length increases, up to a certain point where the effect levels off. wordpress.com
| Additive Type | Typical Chain Length | Friction Reduction Mechanism | Relative Performance |
|---|---|---|---|
| Octadecanoic Acid Ester | C18 | Boundary film formation via polar head group adsorption | Excellent |
| Hexadecylamine | C16 | Adsorption via amine group, forming a monolayer | Very Good |
| Lauric Acid | C12 | Boundary film formation, less durable than C18 | Good |
| Oleic Acid | C18 (unsaturated) | Less dense film due to chain kink, lower performance | Moderate |
Research on Thermal Stability of Ester and Amide Lubricants
The thermal and oxidative stability of lubricants is critical for high-temperature applications, such as in jet engines and industrial machinery. googleapis.com Ester and amide derivatives of octadecanoic acid are synthesized and studied for their ability to withstand extreme temperatures without decomposing. nist.gov The thermal stability of an ester is influenced by its molecular structure. For instance, esters derived from polyols like pentaerythritol (B129877) and neopentyl glycol exhibit enhanced stability due to the absence of hydrogen atoms on the beta-carbon, which inhibits a major decomposition pathway. nist.gov
Research into the thermal decomposition of these lubricants often involves heating them under controlled conditions and analyzing the degradation products. nist.gov Studies have shown that amide derivatives can also offer excellent thermal stability. researchgate.net The selection of the alcohol or amine used to form the ester or amide, respectively, plays a significant role in the final properties of the lubricant. Aromatic esters, for example, can have higher stability due to resonance effects that strengthen the ester bond. researchgate.net Additive packages are also researched to further enhance the stability and performance of these ester and amide-based lubricants under demanding operational conditions. googleapis.com
Development of Specialty Chemical Intermediates for Research Syntheses
Both 2-(2-Aminoethoxy)ethanol and octadecanoic acid serve as versatile intermediates in the synthesis of a wide array of specialty chemicals for research purposes. Their distinct functional groups—amine and alcohol in the former, carboxylic acid in the latter—allow them to be key starting materials or building blocks in multi-step synthetic pathways. chemicalbook.com
2-(2-Aminoethoxy)ethanol is a precursor for creating more complex linker molecules and functionalized polymers. google.com For example, it is the starting material for the synthesis of [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), a widely used hydrophilic linker in bioconjugation. google.comgoogle.com The synthesis involves protecting the amino group, modifying the hydroxyl group to a carboxylic acid, and then deprotecting the amine. google.com
Octadecanoic acid is used to introduce long alkyl chains into molecules, a common strategy for increasing lipophilicity or creating amphiphilic structures. It can be readily converted into an acid chloride, ester, or amide, which can then react with various nucleophiles to produce a diverse range of derivatives for research in materials science, surfactants, and biochemistry. nih.gov For example, reaction products with amino alcohols are investigated for applications as corrosion inhibitors or emulsifying agents. epa.govepa.gov
Advanced Analytical Methodologies for Detection and Quantification
Titrimetric Methods for Amine Content Analysis
Titrimetric methods are robust and widely used for determining the amine content of fatty amines and their derivatives. The amine value, typically expressed in milligrams of potassium hydroxide (B78521) equivalent to the basicity in one gram of the sample (mg KOH/g), is a key quality parameter. metrohm.com
Nonaqueous potentiometric titration is a particularly effective technique for the analysis of weak bases like the amine component of the target compound. metrohm.com In this method, the sample is dissolved in an aprotic solvent, most commonly glacial acetic acid, which can enhance the basicity of weak amines. metrohm.comresearchgate.net The titrant is a very strong acid, typically perchloric acid dissolved in glacial acetic acid, which is the strongest acid in nonaqueous media. metrohm.com This combination ensures a sharp and clear voltage jump at the equivalence point, allowing for accurate determination even with weakly basic compounds. metrohm.com
The reaction proceeds as the strong acidium ion (CH₃COOH₂⁺) from the titrant protonates the amine (B), as shown in the general reaction below: metrohm.com
B + CH₃COOH₂⁺ → BH⁺ + CH₃COOH metrohm.com
The endpoint is detected using a specialized pH electrode, such as a Solvotrode, designed for non-aqueous systems. metrohm.com Standard test methods, such as those outlined by ASTM, provide detailed procedures for determining amine values in fatty amines. scribd.com
Table 1: Example Parameters for Nonaqueous Titration of Amines
| Parameter | Value/Specification | Source |
| Titrant | Perchloric acid in glacial acetic acid | metrohm.com |
| Solvent | Glacial acetic acid (<1% water) | metrohm.com |
| Electrode | Combined pH electrode (Solvotrode) | metrohm.com |
| Reference Electrolyte | Lithium chloride in ethanol (B145695) | metrohm.com |
| Analyte | Fatty Amines / Weak Bases | researchgate.netmetrohm.com |
| Reported Value | Amine Value (mg KOH/g) | metrohm.comnimacltd.co.uk |
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are indispensable for assessing the purity of "2-(2-Aminoethoxy)ethanol;octadecanoic acid" and identifying potential impurities. These methods separate the compound from related substances, unreacted starting materials, and degradation products.
Gas Chromatography (GC) is a powerful tool for analyzing fatty amines, which are volatile or can be made volatile through derivatization. researchgate.net For quantitative analysis, a Flame Ionization Detector (GC-FID) is commonly used due to its high sensitivity and wide linear range. researchgate.net For identification of the primary compound and its impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is employed. researchgate.net The mass spectrometer provides structural information, allowing for the definitive identification of separated components. Research on fatty amines has shown that using specialized capillary columns, such as those based on ionic liquids, can achieve separation of primary fatty amines with varying carbon chain lengths (from C12 to C22) in under 25 minutes. researchgate.net
High-Performance Liquid Chromatography (HPLC) is another key technique, particularly for non-volatile impurities or compounds that are thermally unstable. When coupled with detectors like mass spectrometers (LC-MS), it provides a high degree of selectivity and sensitivity for both characterization and quantification. nih.gov For instance, fatty acid amides have been successfully quantified using liquid chromatography/quadrupole time-of-flight mass spectrometry. nih.gov
Table 2: Summary of Chromatographic Methods for Fatty Amine Derivatives
| Method | Detector | Application | Key Findings |
| GC | FID (Flame Ionization Detector) | Quantification of fatty amines. researchgate.net | Provides accurate quantitative results coherent with manufacturer's data. researchgate.net |
| GC | MS (Mass Spectrometry) | Identification of fatty amines and impurities. researchgate.net | Allows separation of C12 to C22 amines and structural identification. researchgate.net |
| HPLC | MS (Mass Spectrometry) | Quantification and characterization of fatty acid derivatives. nih.gov | Used for creating a "fatty acid amidome" by quantifying various species. nih.gov |
Commercial specifications for related compounds like fatty amine ethoxylates often stipulate a maximum total impurity level, which is verified using these chromatographic methods.
Spectroscopic Methods for Concentration Determination
Spectroscopic methods are primarily used for structural elucidation but can be adapted for quantitative analysis to determine concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for confirming the molecular structure of the compound. Both ¹H and ¹³C-NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov For example, in related fatty acid amides, ¹³C-NMR can distinguish between the amide and carboxylic acid carbonyl carbons, which resonate at distinct chemical shifts. nih.gov While NMR is predominantly a qualitative technique, Quantitative NMR (qNMR) can be used for concentration determination by integrating the signals of the target compound relative to a known concentration of an internal standard.
Mass Spectrometry (MS) , especially high-resolution mass spectrometry (HRMS), is used to determine the exact mass of the compound with high accuracy, which helps in confirming its elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum (electron ionization) provides further structural information. nist.gov For quantitative purposes, MS is often used in conjunction with a chromatographic separation step (GC-MS or LC-MS). By using techniques like selected ion monitoring (SIM) or creating a calibration curve with standards, mass spectrometry can provide highly sensitive and specific concentration measurements.
Table 3: Spectroscopic Techniques for Analysis
| Technique | Information Provided | Application |
| ¹H and ¹³C-NMR | Detailed molecular structure, chemical environment of atoms. nih.gov | Structural confirmation and elucidation. nih.gov |
| High-Resolution MS | Exact molecular mass and elemental composition. nih.gov | Molecular formula confirmation. nih.gov |
| MS (Electron Ionization) | Fragmentation patterns. nist.gov | Structural identification. nist.gov |
Future Directions and Interdisciplinary Research Opportunities
Integration of Green Chemistry Principles in Synthetic Strategies
The future synthesis of 2-(2-Aminoethoxy)ethanol (B1664899);octadecanoic acid and related fatty acid amides will increasingly focus on the adoption of green chemistry principles to minimize environmental impact and enhance sustainability. A key area of development is the use of enzymatic catalysis, which offers significant advantages over traditional chemical synthesis methods. researchgate.netbiorxiv.org
Enzymatic synthesis, particularly through the use of lipases, can be performed under mild and environmentally friendly conditions. biorxiv.org This approach avoids the use of harsh reagents and solvents often required in conventional amidation, which may involve toxic and corrosive materials like fatty acid chlorides. google.com The synthesis of fatty ethanolamides, for instance, is preferably conducted using fatty acids directly rather than their esters, as the primary byproduct is water, which is safer and easier to manage than methanol. arpnjournals.org
Table 1: Comparison of Synthetic Strategies for Fatty Acid Amides
| Feature | Conventional Chemical Synthesis | Enzymatic Synthesis |
| Catalyst | Strong acids or bases | Lipases, acyltransferases google.com |
| Reaction Conditions | High temperatures and pressures | Mild temperatures and pressures biorxiv.org |
| Solvents | Often requires organic solvents | Can be performed in solvent-free systems or green solvents biorxiv.orggoogle.com |
| Byproducts | Can generate hazardous waste | Often produces benign byproducts like water arpnjournals.org |
| Selectivity | May require protecting groups | High selectivity, reducing the need for protecting groups |
| Sustainability | Lower | Higher |
Exploration of Novel Bio-inspired Applications and Materials
The molecular structure of 2-(2-Aminoethoxy)ethanol;octadecanoic acid, combining a hydrophilic head with a long hydrophobic tail, makes it an excellent candidate for developing novel bio-inspired materials. Fatty acid amides and their derivatives are known to self-assemble into complex supramolecular structures, a phenomenon that can be harnessed to create advanced materials with unique properties. researchgate.netmdpi.com
One exciting area of exploration is the development of bio-inspired lubricants and functional surfaces. For example, fatty acid amide-based oleogels have been shown to create shear-stable, liquid-repellent surfaces with remarkable anti-biofouling properties, mimicking the lubrication mechanisms found in marine creatures. nih.gov The self-assembly properties of fatty acid ethanolamides can also lead to the formation of structures like multilayer tubes with temperature-tunable diameters, offering potential applications in controlled release systems and nanotechnology. researchgate.net
Furthermore, the biocompatibility of fatty acid derivatives opens up possibilities in the biomedical field. nanotrun.com Research into the self-assembly of fatty acid and amino acid-based copolymers has demonstrated the formation of well-defined micelles and nanospheres capable of encapsulating bioactive molecules for drug delivery. mdpi.com Future work could investigate the potential of this compound to form similar structures and its suitability for applications in areas such as tissue engineering and medical device coatings. The inherent properties of fatty acid amides, such as their antimicrobial activity, further enhance their potential in these bio-inspired applications. researchgate.net
Development of Next-Generation Computational Models and Predictive Tools
The development of sophisticated computational models and predictive tools will play a pivotal role in accelerating the research and application of this compound. Given its amphiphilic nature, this compound is expected to exhibit surfactant properties, making it relevant to a wide range of applications, including emulsification, foaming, and wetting. nouryon.comevonik.com
Next-generation predictive models, leveraging machine learning (ML) and artificial neural networks (ANN), can be developed to simulate and predict the performance of surfactants in various formulations. nih.govmdpi.com These models can take into account a multitude of input parameters, such as concentration, temperature, salinity, and the presence of other components, to accurately estimate properties like emulsion viscosity and stability. nih.gov The use of such predictive tools can significantly reduce the time and cost associated with experimental optimization of formulations. nih.gov
Molecular dynamics (MD) simulations offer another powerful approach to understanding the behavior of this compound at the molecular level. acs.org MD simulations can elucidate the processes of micellization, adsorption at interfaces, and the emulsification of oil droplets, providing valuable insights for the rational design of surfactant systems for specific applications like enhanced oil recovery. acs.org Furthermore, computational models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed to predict the solubility of drugs in lipid-based systems containing fatty acids, which could be relevant for pharmaceutical formulations incorporating this compound. nih.gov
Table 2: Computational Approaches for Surfactant System Design
| Modeling Technique | Predicted Properties | Potential Applications |
| Machine Learning (ML) / Artificial Neural Networks (ANN) | Emulsion viscosity, droplet size, stability nih.govmdpi.com | Formulation optimization for food, cosmetics, and industrial emulsions |
| Molecular Dynamics (MD) Simulations | Micelle formation and morphology, interfacial tension, emulsification mechanisms acs.org | Design of surfactants for enhanced oil recovery, cleaning products, and drug delivery |
| Quantitative Structure-Property Relationship (QSPR) | Critical micelle concentration (CMC), surface tension researchgate.net | Screening and selection of optimal surfactant structures |
| COSMO-RS | Solubility of active ingredients in lipid-based formulations nih.gov | Development of pharmaceutical and nutraceutical delivery systems |
Investigation of Synergistic Effects in Multi-component Chemical Systems
The performance of this compound in practical applications will likely be enhanced when used in combination with other chemical components. Investigating the synergistic effects within these multi-component systems is a critical area for future research. The interaction between different surfactants in a mixture can lead to properties that are superior to those of the individual components.
Mixed surfactant systems, for instance, can exhibit lower critical micelle concentrations (CMC) and improved surface tension reduction, leading to enhanced performance in applications such as cleaning and emulsification. researchgate.net The combination of primary amines and fatty acids has been shown to form micellar solutions capable of efficient microextraction of analytes. researchgate.net Similarly, mixtures of amine oxides with other nonionic and anionic surfactants have demonstrated synergistic effects on wettability. researchgate.net
Future studies should systematically investigate the interactions of this compound with a variety of other surfactants, polymers, and active ingredients. This could involve mapping phase diagrams and characterizing the physicochemical properties of these mixtures, such as their foaming ability, detergency, and stability. researchgate.netresearchgate.net Understanding these synergistic interactions will be key to formulating advanced products for a wide range of applications, from personal care and household cleaners to industrial processes like mineral flotation and corrosion inhibition. nouryon.comevonik.comnih.gov
Q & A
Q. What are the key physicochemical properties of 2-(2-Aminoethoxy)ethanol and octadecanoic acid critical for experimental design?
Methodological Answer:
- 2-(2-Aminoethoxy)ethanol : A hydrophilic, bifunctional compound (amine and hydroxyl groups) with high water solubility (fully miscible) and reactivity toward carboxylic acids, NHS esters, and carbonyls. Its stability in aqueous solutions is pH-dependent; it forms intermolecular hydrogen bonds with carboxylates (e.g., sodium carbonate), reducing hydrolysis risks .
- Octadecanoic acid (stearic acid) : A saturated fatty acid with low water solubility, often used in lipid-based formulations. Its melting point (69–70°C) and amphiphilic nature require temperature-controlled handling in emulsification or liposome preparation.
- Experimental Consideration : For co-solubilization, use polar aprotic solvents (e.g., DMF) or surfactants. Characterize interactions via FTIR or DSC to assess compatibility .
Q. What synthetic strategies are effective for preparing 2-(2-Aminoethoxy)ethanol derivatives like AEEA ([2-(2-aminoethoxy)ethoxy]acetic acid)?
Methodological Answer:
- Stepwise Synthesis :
- Iodination : React 2-[2-(2-chloroethoxy)ethoxy]-ethanol with NaI in 2-butanone under reflux to form the iodide intermediate.
- Phthalimide Protection : Substitute iodide with potassium phthalimide to yield a phthalimido derivative.
- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to oxidize the alcohol to a carboxylic acid.
- Deprotection : Treat with hydrazine hydrate to remove phthalimide, yielding AEEA hydrochloride.
- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify intermediates via column chromatography. Overall yields average ~32% .
Advanced Research Questions
Q. How can 2-(2-Aminoethoxy)ethanol be optimized as a crosslinker in stimuli-responsive drug delivery systems?
Methodological Answer:
- Functionalization : React the amine group with NHS-activated polymers (e.g., PLGA or PEG) to create pH-sensitive linkages. The hydroxyl group allows further conjugation with targeting ligands (e.g., folic acid).
- Stability Testing : Use dynamic light scattering (DLS) to assess nanoparticle stability under physiological pH (7.4) and acidic conditions (5.5, mimicking lysosomes). Monitor hydrolysis via HPLC .
- Challenge : Avoid unintended side reactions (e.g., nitrosamine formation in nitrite-containing matrices) by maintaining inert atmospheres (N₂) and low temperatures during synthesis .
Q. What methodologies resolve contradictions in octadecanoic acid’s biological activity across in vitro models?
Methodological Answer:
- Data Normalization : Account for cell-line-specific lipid uptake mechanisms (e.g., fatty acid transporters in HepG2 vs. Caco-2 cells). Use isotopic labeling (¹⁴C-stearic acid) to quantify cellular incorporation.
- Activity Profiling : Compare free acid vs. esterified forms (e.g., 2,3-dihydroxypropyl ester) via LC-MS and apoptosis assays (Annexin V/PI staining). Antioxidant activity can be confounded by intracellular glutathione levels; normalize results to ROS assays .
Q. How do 2-(2-Aminoethoxy)ethanol-octadecanoic acid conjugates enhance drug delivery efficiency?
Methodological Answer:
- Hybrid Nanoparticle Design : Synthesize AEEA-stearic acid conjugates via EDC/NHS coupling. Self-assemble into micelles (critical micelle concentration determined via pyrene fluorescence).
- Drug Loading : Encapsulate hydrophobic drugs (e.g., paclitaxel) and assess release kinetics in simulated physiological fluids (PBS with 0.1% Tween 80).
- In Vivo Validation : Use fluorescence imaging (DiR dye-labeled nanoparticles) to track biodistribution in tumor-bearing models. Compare pharmacokinetic profiles (AUC, Cₘₐₓ) with unmodified formulations .
Q. What analytical techniques characterize catalytic intermediates in 2-(2-Aminoethoxy)ethanol-mediated CO₂ capture systems?
Methodological Answer:
- In Situ Spectroscopy : Employ ATR-FTIR to monitor carbamate formation during CO₂ absorption. Assign peaks at 1650 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (N–H bend).
- Kinetic Modeling : Use stopped-flow UV-Vis to measure reaction rates (pseudo-first-order assumptions). Correlate with DFT calculations (Gaussian 09) to identify transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
